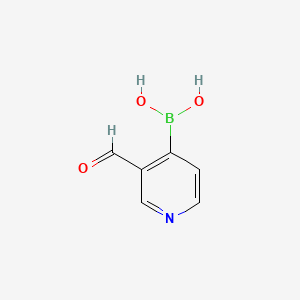

(3-Formylpyridin-4-YL)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

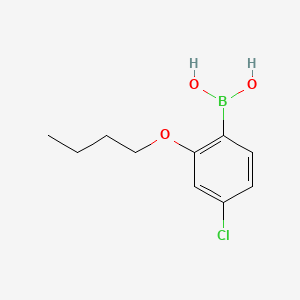

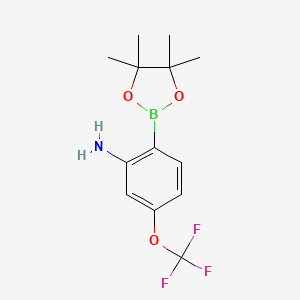

“(3-Formylpyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They have been widely studied in medicinal chemistry, mainly due to their potential in the synthesis of diverse and complex small molecules . They are generally considered non-toxic .

Molecular Structure Analysis

The molecular structure of “(3-Formylpyridin-4-YL)boronic acid” can be found in various databases such as ChemSpider . The molecular formula is C6H6BNO3 .

Chemical Reactions Analysis

Boronic acids, including “(3-Formylpyridin-4-YL)boronic acid”, play an exquisite role in synthetic chemistry. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Formylpyridin-4-YL)boronic acid” can be found in databases such as ChemSpider .

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including (3-Formylpyridin-4-YL)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This could potentially include (3-Formylpyridin-4-YL)boronic acid, though specific studies would need to be conducted.

Protein Manipulation and Modification

Boronic acids have been shown to interact with proteins, allowing for their manipulation and cell labelling . This opens up potential applications for (3-Formylpyridin-4-YL)boronic acid in protein research.

Separation Technologies

Boronic acids have been used in separation technologies . Given the unique properties of (3-Formylpyridin-4-YL)boronic acid, it could potentially be used in similar applications.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . (3-Formylpyridin-4-YL)boronic acid could potentially be used in this area, though specific studies would need to be conducted.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The relatively stable, readily prepared, and generally environmentally benign nature of organoboron reagents, such as (3-Formylpyridin-4-YL)boronic acid, make them ideal for use in this reaction .

Electrophilic Trapping of Arylmetal Intermediates

Borate esters, which can be derived from boronic acids, have been used for electrophilic trapping of arylmetal intermediates . This suggests another potential application for (3-Formylpyridin-4-YL)boronic acid.

Fluorescent Sensing

Another potential application of (3-Formylpyridin-4-YL)boronic acid could be in fluorescent sensing. Boronic acids have been combined with other compounds to create fluorescent sensors .

Zukünftige Richtungen

The relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly, has been reinforced . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Eigenschaften

IUPAC Name |

(3-formylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXIXLWRUSRAGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678183 |

Source

|

| Record name | (3-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Formylpyridin-4-YL)boronic acid | |

CAS RN |

1256355-58-4 |

Source

|

| Record name | B-(3-Formyl-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.